4-Bromobenzamidoxime
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Overview
Description
4-Bromobenzamidoxime, also known as 4-bromo-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with an amidoxime functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzamidoxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-bromobenzonitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield 4-bromobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: 4-Bromobenzonitrile.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzamidoxime has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromobenzamidoxime involves its interaction with specific molecular targets, such as enzymes and proteins. The amidoxime functional group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
4-Bromobenzonitrile: Similar in structure but lacks the amidoxime group.
4-Bromobenzylamine: Similar in structure but contains an amine group instead of an amidoxime group.
4-Bromoaniline: Contains an amino group instead of an amidoxime group.
Uniqueness: 4-Bromobenzamidoxime is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in research applications .
Properties
IUPAC Name |
4-bromo-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIZOZPSSURRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19227-14-6, 69113-23-1 |
Source
|
Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 69113-23-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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